molecular formula C5H5ClN2O B12356056 5-chloro-6-methyl-5H-pyrimidin-4-one

5-chloro-6-methyl-5H-pyrimidin-4-one

Cat. No.: B12356056
M. Wt: 144.56 g/mol
InChI Key: HUJDHVSAWWBSNN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Chloro-6-methyl-5H-pyrimidin-4-one (CAS 7752-72-9) is a heterocyclic compound with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol . It features a pyrimidinone core substituted with a chlorine atom at position 5 and a methyl group at position 4. This compound is classified as a fine chemical with a purity of ≥98% and is often utilized as an intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

5-chloro-6-methyl-5H-pyrimidin-4-one

InChI

InChI=1S/C5H5ClN2O/c1-3-4(6)5(9)8-2-7-3/h2,4H,1H3

InChI Key

HUJDHVSAWWBSNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC(=O)C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-5H-pyrimidin-4-one typically involves the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one using thionyl chloride in refluxing dimethylformamide (DMF). This reaction provides the dechlorinated product, which is then reacted directly with aryl amines in refluxing isopropanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for 5-chloro-6-methyl-5H-pyrimidin-4-one often involve large-scale synthesis using similar chlorination and amination reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions.

    Aryl Amines: Used for amination reactions.

    Dimethylformamide (DMF): Common solvent for these reactions.

    Isopropanol: Used as a solvent in amination reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

5-chloro-6-methyl-5H-pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Key Characteristics

  • Substituent Effects : The chlorine atom enhances electrophilicity at position 5, making it reactive toward nucleophilic substitutions, while the methyl group at position 6 contributes to steric and electronic modulation .

Comparison with Structurally Similar Pyrimidinones

Substituent-Based Comparison

Table 1: Substituent Profiles of Selected Pyrimidinones

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
5-Chloro-6-methyl-5H-pyrimidin-4-one Cl (C5), CH₃ (C6) C₅H₅ClN₂O 144.56 Pharmaceutical intermediate
2-Amino-5-chloro-4(1H)-pyrimidinone Cl (C5), NH₂ (C2) C₄H₄ClN₃O 145.55 Potential kinase inhibitor
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one Cl (C5), CF₃ (C6) C₅H₂ClF₃N₂O 210.53 Agrochemical intermediate
5-Bromo-6-chloro-4(3H)-pyrimidinone Br (C5), Cl (C6) C₄H₂BrClN₂O 223.43 Cross-coupling reactions
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (C4), CH₃ (C5/C6), CF₃ (C2) C₇H₆ClF₃N₂ 234.58 Material science applications

Key Observations

  • Electron-Withdrawing Groups (EWGs) : Chlorine and trifluoromethyl groups enhance electrophilicity, facilitating nucleophilic substitutions (e.g., in agrochemical synthesis for 5-chloro-6-(trifluoromethyl)pyrimidin-4-one) .
  • Steric Effects: Methyl groups (e.g., in 5-chloro-6-methyl-5H-pyrimidin-4-one) improve stability but may reduce solubility compared to amino-substituted analogs .
  • Halogen Diversity : Bromine at position 5 (5-bromo-6-chloro analog) increases molecular weight and polarizability, favoring cross-coupling reactions in medicinal chemistry .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Calculated)
5-Chloro-6-methyl-5H-pyrimidin-4-one Not reported Moderate in DMSO 0.89
2-Amino-5-chloro-4(1H)-pyrimidinone >250 (decomposes) Low in water -0.12
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one Not reported Low in polar solvents 1.45
Methyl 2-[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate 84–86 High in dichloromethane 2.31

Analysis

  • Melting Points: Amino-substituted derivatives (e.g., 2-amino-5-chloro-4(1H)-pyrimidinone) exhibit higher thermal stability due to hydrogen bonding .
  • Lipophilicity : The trifluoromethyl group in 5-chloro-6-(trifluoromethyl)pyrimidin-4-one increases LogP, enhancing membrane permeability in bioactive molecules .

Research and Application Trends

  • Antibacterial Potential: Pyrimidinones with methoxy and methyl groups (e.g., 4b in ) exhibit MIC values of 2–8 µg/mL against S. aureus, suggesting that 5-chloro-6-methyl-5H-pyrimidin-4-one derivatives could be optimized similarly .
  • Agrochemical Development : The trifluoromethyl analog’s stability under harsh conditions makes it a candidate for herbicide design .
  • Limitations : The lack of direct bioactivity data for 5-chloro-6-methyl-5H-pyrimidin-4-one highlights a research gap compared to its brominated or aminated counterparts .

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